4-[4-(2,5-Dimethoxybenzenesulfonyl)piperazin-1-YL]-N-ethyl-6-methylpyrimidin-2-amine
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Overview
Description
4-[4-(2,5-Dimethoxybenzenesulfonyl)piperazin-1-YL]-N-ethyl-6-methylpyrimidin-2-amine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural components, which include a piperazine ring, a pyrimidine ring, and a dimethoxybenzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2,5-Dimethoxybenzenesulfonyl)piperazin-1-YL]-N-ethyl-6-methylpyrimidin-2-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the piperazine intermediate: This step involves the reaction of piperazine with 2,5-dimethoxybenzenesulfonyl chloride under basic conditions to form the piperazine intermediate.
Formation of the pyrimidine ring: The piperazine intermediate is then reacted with ethyl 2-chloro-4,6-dimethylpyrimidine-5-carboxylate under nucleophilic substitution conditions to form the desired pyrimidine ring.
Final coupling reaction: The final step involves the coupling of the pyrimidine intermediate with N-ethylamine under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[4-(2,5-Dimethoxybenzenesulfonyl)piperazin-1-YL]-N-ethyl-6-methylpyrimidin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium hydride in DMF or electrophilic substitution using bromine in acetic acid.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrimidine or piperazine derivatives.
Scientific Research Applications
4-[4-(2,5-Dimethoxybenzenesulfonyl)piperazin-1-YL]-N-ethyl-6-methylpyrimidin-2-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological and psychiatric disorders.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-(2,5-Dimethoxybenzenesulfonyl)piperazin-1-YL]-N-ethyl-6-methylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to changes in cellular signaling pathways and physiological responses. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles
- 4-({(2R,5S)-2,5-Dimethyl-4-[(2R)-3,3,3-Trifluoro-2-Hydroxy-2-Phenyl]piperazin-1-yl}methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine
Uniqueness
4-[4-(2,5-Dimethoxybenzenesulfonyl)piperazin-1-YL]-N-ethyl-6-methylpyrimidin-2-amine is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C19H27N5O4S |
---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
4-[4-(2,5-dimethoxyphenyl)sulfonylpiperazin-1-yl]-N-ethyl-6-methylpyrimidin-2-amine |
InChI |
InChI=1S/C19H27N5O4S/c1-5-20-19-21-14(2)12-18(22-19)23-8-10-24(11-9-23)29(25,26)17-13-15(27-3)6-7-16(17)28-4/h6-7,12-13H,5,8-11H2,1-4H3,(H,20,21,22) |
InChI Key |
APKZJKHDOZKXTM-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=CC(=N1)N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)OC)OC)C |
Origin of Product |
United States |
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